

Application Note & Protocol: Quantification of 12-OAHSA by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: 12-OAHSA-d17

Cat. No.: B10765678

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 12-oxo-10-hydroxy-10-octadecenoic acid (12-OAHSA) from biological matrices using gas chromatography-mass spectrometry (GC-MS).

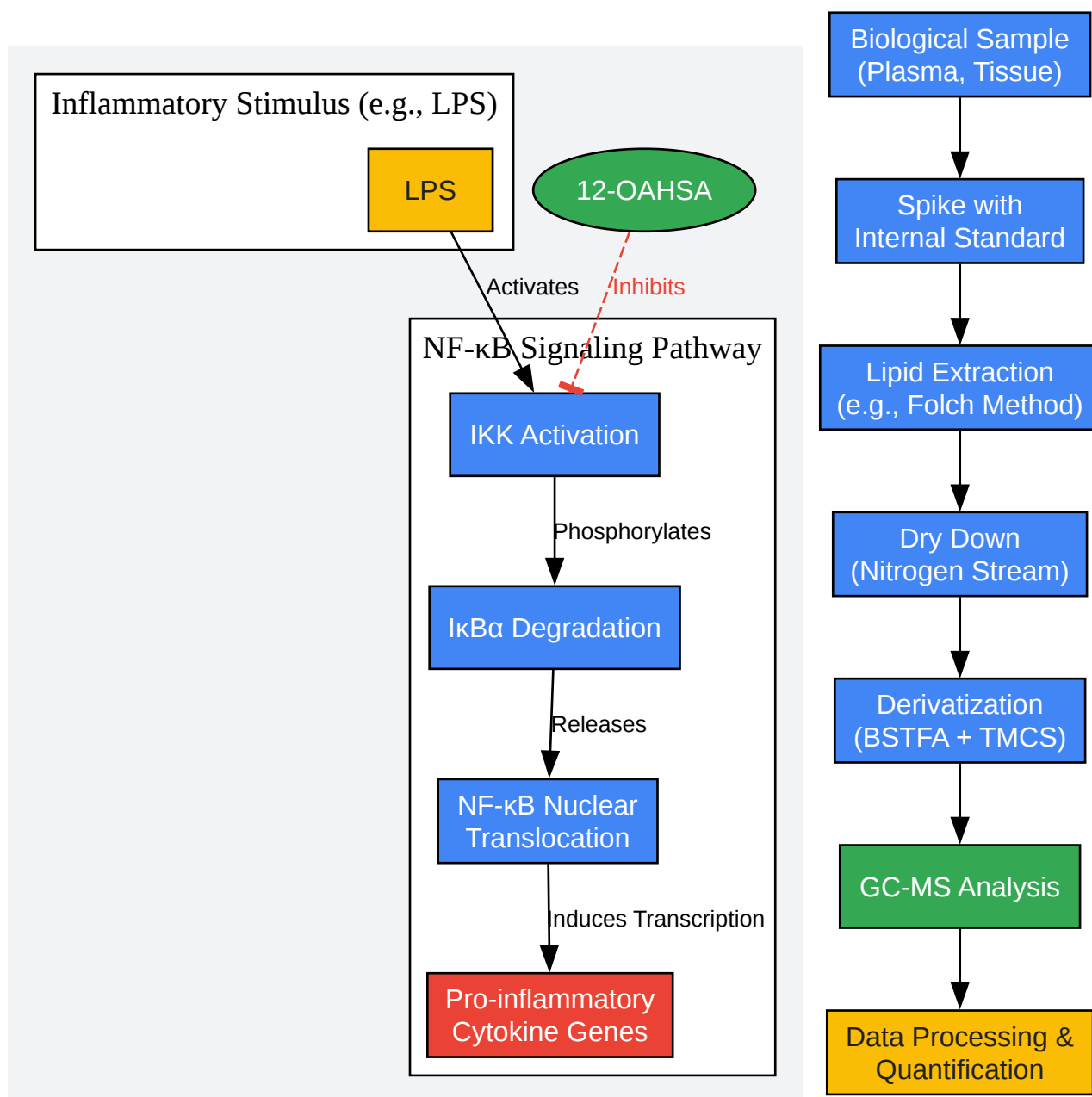
Introduction

12-OAHSA is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Found in dietary sources such as olive oil, 12-OAHSA has demonstrated significant anti-inflammatory properties.^{[1][2][3]} Research has shown that 12-OAHSA can mitigate obesity-induced insulin resistance and inflammation by suppressing the NF-κB signaling pathway in macrophages.^{[1][2][3]} Given its therapeutic potential, robust and reliable analytical methods are crucial for its quantification in biological samples during preclinical and clinical research.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for FAHFA analysis, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative, particularly due to its high chromatographic resolution and established libraries for spectral matching. This application note details a proposed GC-MS method for the quantitative analysis of 12-OAHSA, covering sample preparation, derivatization, and instrument parameters.

Signaling Pathway of 12-OAHSA

12-OAHSA exerts its anti-inflammatory effects by inhibiting the activation of the NF- κ B signaling pathway. This pathway is a central regulator of inflammation, and its suppression leads to a decrease in the expression of pro-inflammatory cytokines.



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References

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